molecular formula C12H21N3O4S B2776646 1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide CAS No. 1428362-53-1

1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide

Cat. No.: B2776646
CAS No.: 1428362-53-1
M. Wt: 303.38
InChI Key: IMJCNZICFZQHEM-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide, also known as MS-245, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides have been recognized as one of the best chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being the most extensively used. This methodology facilitates the access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral to many natural products and therapeutically relevant compounds (Philip et al., 2020).

Inhibitors of Coagulation Factor Xa

Research into inhibitors of Factor Xa as potential antithrombotic agents has been prolific, with the development of potent, orally bioavailable inhibitors that exhibit exquisite selectivity against other serine proteases. This includes the synthesis of small-molecule inhibitors and the systematic development of these inhibitors from conception to realization (Pauls et al., 2001).

Enaminoketones and Enaminothiones in Medicinal Chemistry

Functional chemical groups, including enaminoketones and enaminothiones, have been identified as potential lead molecules for the synthesis of compounds with central nervous system (CNS) activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen have shown a range of CNS effects, from depression and euphoria to convulsion, indicating their potential in synthesizing novel CNS acting drugs (Saganuwan, 2017).

Sulfonamide Inhibitors

Sulfonamide compounds, known for their bacteriostatic properties, have been explored for their therapeutic potential against a variety of diseases. Recent reviews have highlighted the scientific and patent literature on sulfonamide inhibitors, showing their utility not just as antibacterials but also as antivirals, anticancer agents, and in treating Alzheimer’s disease (Gulcin & Taslimi, 2018).

Antioxidant Capacity Assays

The ABTS/PP Decolorization Assay is a notable method for evaluating the antioxidant capacity of compounds, including phenothiazines and other heterocyclic compounds. This assay, through the elucidation of reaction pathways, offers insights into the antioxidant activities of various substances, contributing to the understanding of their potential therapeutic applications (Ilyasov et al., 2020).

Properties

IUPAC Name

1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-20(18,19)15-8-10(9-15)12(17)13-5-3-7-14-6-2-4-11(14)16/h10H,2-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCNZICFZQHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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